3-(2-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromophenyl group, a pyrrolidinone moiety, and a pyridine ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to form the desired compound. Common reagents used in these reactions include brominating agents, coupling reagents, and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(2-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide
- 3-(2-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide
- 3-(2-iodophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide lies in its bromophenyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-16-5-2-1-4-15(16)7-8-18(24)22-13-14-9-10-21-17(12-14)23-11-3-6-19(23)25/h1-2,4-5,9-10,12H,3,6-8,11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIYJABRODKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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